![molecular formula C19H18N4 B14227018 1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- CAS No. 824394-67-4](/img/structure/B14227018.png)
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst . Another approach involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of catalytic redox cycling, such as Ce(IV)/Ce(III) with H2O2, has been reported to be effective in synthesizing benzimidazole derivatives . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or imidazole rings.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. For instance, it can act as a protein kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation . The compound’s ability to bind to metal ions also makes it a useful ligand in coordination chemistry, influencing the reactivity and stability of metal complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: A simpler structure lacking the additional imidazole moiety.
2-Phenylbenzimidazole: Similar structure but without the ethyl and methyl substitutions on the imidazole ring.
4,5-Dichloro-1H-imidazole: Contains chlorine substitutions instead of ethyl and methyl groups.
Uniqueness
1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]- is unique due to its combined benzimidazole and imidazole structures, along with specific ethyl and methyl substitutions. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
824394-67-4 |
|---|---|
Formule moléculaire |
C19H18N4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H18N4/c1-3-15-12(2)20-18(21-15)13-8-4-5-9-14(13)19-22-16-10-6-7-11-17(16)23-19/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
BYFJWHSXKJCANO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=N1)C2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)

![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)

![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
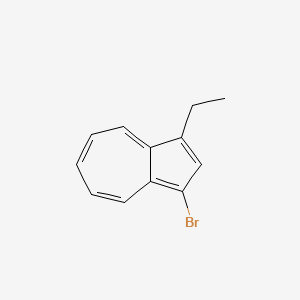
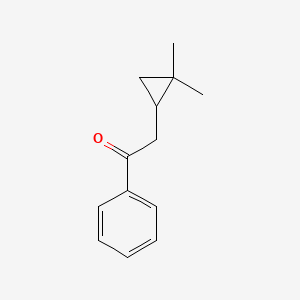

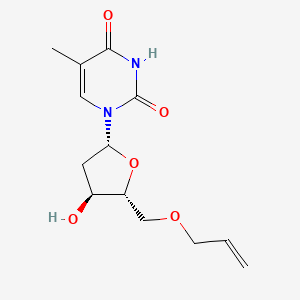
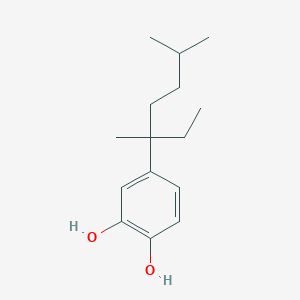
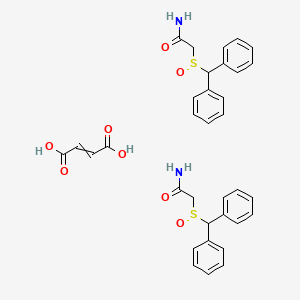
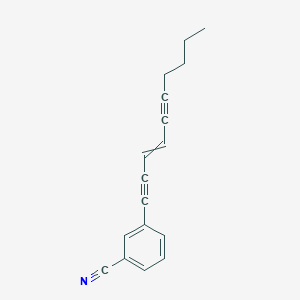
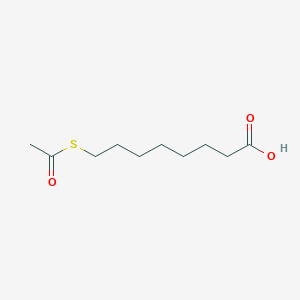
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
